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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and analyzing a Matrin
3 (MATR3) Cross-Linking and Immunoprecipitation followed by sequencing (CLIP-seq)
experiment. This powerful technique allows for the transcriptome-wide identification of RNA
molecules that directly interact with Matrin 3, providing valuable insights into its role in RNA
metabolism and its involvement in diseases such as Amyotrophic Lateral Sclerosis (ALS) and
Frontotemporal Dementia (FTD).[1][2]

Introduction to Matrin 3

Matrin 3 is a highly conserved nuclear matrix protein that plays a crucial role in various aspects
of RNA processing, including splicing, mRNA stability, and nuclear retention of hyper-edited
RNAs.[2][3] It possesses two RNA recognition motifs (RRMs) and two zinc finger domains,
enabling it to bind to both RNA and DNA.[3] Dysregulation of Matrin 3 function has been
implicated in the pathogenesis of several neurodegenerative diseases.[1][2] Understanding the
specific RNA targets of Matrin 3 is therefore critical for elucidating its biological functions and
its role in disease.

Principle of CLIP-seq

CLIP-seq is a technique used to identify the in vivo binding sites of RNA-binding proteins
(RBPs) on a genome-wide scale. The general workflow involves in vivo UV cross-linking of
proteins to their associated RNAs, immunoprecipitation of the RBP of interest, and subsequent
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high-throughput sequencing of the co-precipitated RNA fragments. This allows for the precise

mapping of RBP binding sites on the transcriptome.

Experimental Protocols

This section provides a detailed protocol for performing a Matrin 3 iCLIP (individual-nucleotide

resolution CLIP) experiment, a popular variant of CLIP-seq. This protocol is a synthesis of

established iCLIP protocols and specific details from studies that have successfully performed
Matrin 3 CLIP-seq.[4][5][6][7][8]

Materials and Reagents @@

Reagent

Supplier

Catalog Number

Anti-Matrin 3 Antibody (for IP)

GeneTex

GTX47279 or equivalent

Protein A/G Magnetic Beads

Thermo Fisher Scientific

88802 or equivalent

RNase | (E. coli)

Ambion

AM2294 or equivalent

TURBO DNase

Ambion

AM2238 or equivalent

T4 Polynucleotide Kinase
(PNK)

New England Biolabs

M0201 or equivalent

T4 RNA Ligase 1 (ssRNA
Ligase)

New England Biolabs

M0204 or equivalent

ProtoScript Il Reverse

Transcriptase

New England Biolabs

MO0368 or equivalent

PCR Master Mix

Qiagen

201443 or equivalent

Lysis Buffer

See recipe below

High-Salt Wash Buffer

See recipe below

Low-Salt Wash Buffer

See recipe below

PNK Buffer

See recipe below

Ligation Buffer

See recipe below

Elution Buffer

See recipe below
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Buffer Recipes:

Lysis Buffer: 50 mM Tris-HCI pH 7.4, 100 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium
deoxycholate, supplemented with protease and RNase inhibitors.

e High-Salt Wash Buffer: 50 mM Tris-HCI pH 7.4, 1 M NaCl, 1 mM EDTA, 1% NP-40, 0.1%
SDS, 0.5% sodium deoxycholate.

e Low-Salt Wash Buffer: 20 mM Tris-HCI pH 7.4, 10 mM MgCl2, 0.2% Tween-20.
o PNK Buffer (10X): 700 mM Tris-HCI pH 7.6, 100 mM MgClI2, 50 mM DTT.
e Ligation Buffer (10X): 500 mM Tris-HCI pH 7.5, 200 mM MgCI2, 100 mM DTT, 10 mM ATP.

 Elution Buffer: 100 mM Tris-HCI pH 7.5, 10 mM EDTA, 1% SDS.

Experimental Workflow Diagram
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Wet Lab Protocol

1. UV Cross-linking of Cells

2. Cell Lysis

3. Partial RNase Digestion

4. Immunoprecipitation of Matrin 3-RNA Complexes

5. 3' RNA Adapter Ligation

6. 5' End Radiolabeling

7. SDS-PAGE and Membrane Transfer

8. Proteinase K Digestion

9. Reverse Transcription

10. cDNA Circularization and Ligation

11. PCR Amplification

12. High-Throughput Sequencing

Click to download full resolution via product page

Caption: Workflow for Matrin 3 iCLIP-seq.

© 2025 BenchChem. All rights reserved. 4/14 Tech Support


https://www.benchchem.com/product/b1178366?utm_src=pdf-body-img
https://www.benchchem.com/product/b1178366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Step-by-Step Protocol

1. UV Cross-linking of Cells

e Grow cells of interest (e.g., HeLa or SH-SY5Y) to 80-90% confluency.
» Wash cells once with ice-cold PBS.

o Aspirate PBS completely and place the plate on ice.

« Irradiate the cells with 254 nm UV light at a dose of 150-400 mJ/cm?2. The optimal dose
should be determined empirically.

o Harvest the cells by scraping and pellet them by centrifugation.

e The cell pellet can be stored at -80°C or used immediately.

2. Cell Lysis and Partial RNase Digestion

» Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per 10"7 cells.
 Incubate on ice for 10 minutes.

e Add RNase | to the lysate. The optimal concentration needs to be determined empirically to
achieve RNA fragments of 20-100 nucleotides. A good starting point is a 1:500 dilution of a
100 U/pL stock.

 Incubate at 37°C for 3 minutes with gentle agitation.

e Immediately place the lysate on ice to stop the reaction.

o Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
o Transfer the supernatant to a new tube.

3. Immunoprecipitation of Matrin 3-RNA Complexes

e Pre-clear the lysate by adding Protein A/G magnetic beads and incubating for 30 minutes at
4°C with rotation.
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Place the tube on a magnetic stand and transfer the supernatant to a new tube.

Add the anti-Matrin 3 antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C
with rotation.

Add fresh Protein A/G magnetic beads and incubate for another 1 hour at 4°C with rotation.
Pellet the beads on a magnetic stand and discard the supernatant.
Wash the beads twice with High-Salt Wash Buffer and twice with Low-Salt Wash Buffer.

. 3' RNA Adapter Ligation

Resuspend the beads in a ligation mix containing T4 RNA Ligase 1 and a pre-adenylated 3'
RNA adapter.

Incubate at 16°C overnight.
. 5" End Radiolabeling and SDS-PAGE
Wash the beads twice with High-Salt Wash Buffer and twice with Low-Salt Wash Buffer.
Resuspend the beads in a reaction mix containing T4 PNK and [y-32P]ATP.
Incubate at 37°C for 20 minutes.
Wash the beads as in step 5.1.

Resuspend the beads in NUPAGE LDS Sample Buffer and heat at 70°C for 10 minutes to
elute the protein-RNA complexes.

Separate the complexes by SDS-PAGE.
Transfer the proteins to a nitrocellulose membrane.
Visualize the radiolabeled Matrin 3-RNA complexes by autoradiography.

. Proteinase K Digestion and RNA Isolation
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» Excise the membrane region corresponding to the Matrin 3-RNA complex.
 Incubate the membrane slice with Proteinase K to digest the protein.

« |solate the RNA by phenol-chloroform extraction and ethanol precipitation.
7. Reverse Transcription and cDNA Circularization

» Resuspend the RNA pellet in a reverse transcription mix containing a specific primer that
includes a barcode and a 5' adapter sequence.

» Perform reverse transcription. The reverse transcriptase will stall at the cross-linked amino
acid, resulting in cDNAs of varying lengths.

o Purify the cDNA.

o Circularize the single-stranded cDNA using an RNA ligase.

8. PCR Amplification and Sequencing

» Linearize the circular cDNA by cleaving at a site introduced in the RT primer.

» Amplify the cDNA library by PCR using primers that anneal to the adapter sequences.
e Purify the PCR products and submit for high-throughput sequencing.

Data Analysis

The analysis of Matrin 3 CLIP-seq data involves several computational steps to identify binding
sites and perform downstream analysis.

Data Analysis Workflow Diagram
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Bioinformatics Analysis

1. Raw Sequencing Reads (FASTQ)

2. Pre-processing (Adapter trimming, quality filtering)

3. Alignment to Reference Genome

4. Peak Calling

5. Motif Analysis 6. Annotation of Binding Sites

7. Downstream Analysis (e.g., GO, pathway analysis)

Click to download full resolution via product page
Caption: Bioinformatics workflow for Matrin 3 CLIP-seq data analysis.
Step-by-Step Analysis
1. Pre-processing of Raw Reads:
+ Remove 3' adapter sequences using tools like Cutadapt.

o Filter out low-quality reads.
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Collapse PCR duplicates using the random barcodes introduced during reverse transcription.
. Alignment to Reference Genome:

Align the processed reads to the appropriate reference genome (e.g., hg38 for human) using
a splice-aware aligner like STAR.

. Peak Calling:

Identify statistically significant peaks, which represent Matrin 3 binding sites, using peak
calling software such as Piranha, MACS2, or specialized CLIP-seq tools like iCount.

It is crucial to use an appropriate background control, such as a size-matched input library, to
reduce false positives.

. Motif Analysis:

Perform de novo motif discovery on the identified peak regions using tools like MEME Suite
to identify the consensus RNA binding motif for Matrin 3. Matrin 3 has been reported to bind
to pyrimidine-rich sequences.[9][10]

. Annotation of Binding Sites:

Annotate the genomic locations of the Matrin 3 binding sites to determine their distribution
across different RNA features (e.g., introns, exons, UTRS). Tools like HOMER or custom
scripts can be used for this purpose.

. Downstream Analysis:

Perform Gene Ontology (GO) and pathway analysis (e.g., using DAVID or Metascape) on the
genes containing Matrin 3 binding sites to understand the biological processes regulated by
Matrin 3.

Integrate the CLIP-seq data with other omics data, such as RNA-seq data from Matrin 3
knockdown experiments, to identify Matrin 3-dependent splicing events or changes in mMRNA
stability.
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Matrin 3 Signaling Pathways

Matrin 3 is involved in several key cellular pathways. The following diagrams illustrate its role

in the DNA damage response and mRNA export.

Matrin 3 in the DNA Damage Response

Nucleus
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Caption: Matrin 3's role in the DNA damage response.
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Matrin 3 is a target of the ATM kinase and is phosphorylated in response to DNA double-strand
breaks.[3] It interacts with the SFPQ/NONO complex, and together they are involved in the
early stages of the DNA damage response, facilitating DNA repair.[3]

Matrin 3 in mRNA Export
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Caption: Matrin 3's involvement in mRNA export.
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Matrin 3 has been shown to interact with components of the TREX (TRanscription-EXport)
complex, which is crucial for the export of mature mRNAs from the nucleus to the cytoplasm for
translation.[2] Mutations in Matrin 3 associated with ALS can disrupt this process, leading to
the nuclear retention of certain mMRNAS.[2]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from a
Matrin 3 CLIP-seq experiment.

Uniquely PCR
Mapped . Peaks
Sample Total Reads Mapped Duplicates
Reads Called
Reads (%)
Matrin 3 IP 22,611,110 18,842,592
] 25,123,456 15% 15,234
Replicate 1 (90%) (75%)
Matrin 3 IP 25,379,912 21,223,101
) 27,890,123 14% 16,012
Replicate 2 (91%) (76%)
Size-Matched 23,623,457 19,376,581
26,543,210 12% 1,245
Input (89%) (73%)
Conclusion

This document provides a comprehensive overview and detailed protocols for conducting and
analyzing Matrin 3 CLIP-seq experiments. By identifying the direct RNA targets of Matrin 3,
researchers can gain a deeper understanding of its role in RNA metabolism and its contribution
to the pathogenesis of neurodegenerative diseases. This knowledge is essential for the
development of novel therapeutic strategies targeting Matrin 3 and its associated pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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